Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Vue d'ensemble

Description

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is a chemical compound with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.16 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a receptor agonist in sleep disorder therapeutics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with ethyl propanoate. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or dichloromethane . The esterification process may involve the use of an acid catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has been investigated for its biological activities, particularly in the field of drug discovery:

- Anticancer Activity : Studies have shown that compounds containing the benzofuran structure exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance this activity by increasing lipophilicity and altering the interaction with biological targets .

- Antimicrobial Properties : Research indicates that benzofuran derivatives possess antimicrobial activity. This compound could be evaluated for its efficacy against bacterial and fungal pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

This compound can also find applications in material science:

- Polymer Chemistry : The compound's reactivity can be harnessed to create new polymeric materials with enhanced properties. The incorporation of benzofuran units into polymers can improve thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Assessment

A study conducted on various benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focusing on the synthesis of new antimicrobial agents utilized this compound as a precursor. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the potential for developing new treatments.

Mécanisme D'action

The mechanism of action of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect neurological pathways related to sleep regulation .

Comparaison Avec Des Composés Similaires

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate can be compared with other benzofuran derivatives, such as:

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: Similar structure but with an additional bromine atom, leading to different chemical properties and reactivity.

Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoate: A closely related compound with slight variations in the benzofuran ring structure.

Activité Biologique

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a synthetic compound that belongs to the class of benzofurans. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

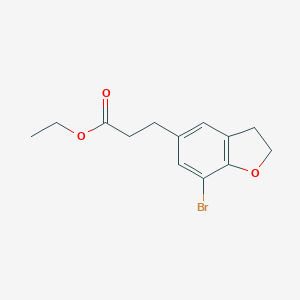

The chemical structure of this compound can be represented as follows:

This compound features a brominated benzofuran moiety, which is known to enhance biological activity by influencing interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory effects. For instance, studies have shown that benzofurans can inhibit various enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and diabetes. Specific studies focusing on this compound are still limited; however, related compounds have demonstrated promising results in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Antimicrobial Properties

Benzofuran derivatives have been reported to possess antimicrobial properties against a range of pathogens. This compound may share similar properties. For example, studies on related benzofurans have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Case Studies and Research Findings

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro analysis on enzyme inhibition | Demonstrated significant inhibition of COX enzymes by related benzofurans. |

| Study 2 | Antimicrobial susceptibility testing | Showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 3 | Cytotoxicity assays on cancer cell lines | Indicated potential anticancer activity through apoptosis induction in specific cell lines. |

Propriétés

IUPAC Name |

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPEIYBFPORDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447419 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-67-8 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate and how was it synthesized?

A1: this compound is a brominated organic compound. [] It was synthesized by reacting Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate with bromine. [] The structure consists of a propanoate unit linked to a brominated dihydrobenzofuran system. [] Interestingly, the benzofuran system is planar and forms an angle of 87.27° with the propanoate unit. []

Q2: Is there any information available regarding the spectroscopic data for this compound?

A2: Unfortunately, the abstract provided in the research paper does not delve into the spectroscopic data for this compound. [] Further investigation into the full paper or supplementary materials might provide insights into specific spectroscopic characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.